- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formationJournal of the Chemical Society, 1995, (1995), 1057-64,
Cas no 969-99-3 (Chlorpromazine Sulfoxide)

Chlorpromazine Sulfoxide structure
Nom du produit:Chlorpromazine Sulfoxide
Numéro CAS:969-99-3
Le MF:C17H19ClN2OS
Mégawatts:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413
Chlorpromazine Sulfoxide Propriétés chimiques et physiques
Nom et identifiant
-
- 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
- Chlorpromazine Sulfoxide
- 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
- CHLORPROMAZINE SULFOXIDE, BP STANDARD
- Chloropromazine sulfoxide
- Chlorpromazine sulphoxide
- Chlorpromazine-S-oxide
- Chlorpromazine-S-oxyd
- Opromazin
- Opromazine
- Oxychlorpromazine
- Secotil
- Transedon
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
- Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
- Aminazin sulfoxide
- Ba 2835
- Chlorpromazine 5-oxide
- Chlorpromazine 5-sulfoxide
- Chlorpromazine S-oxide
- NSC 170990
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
- 969-99-3
- Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
- BRD-A94494639-001-01-6
- 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
- WLN: T C666 BN ISJ B3N1&1 EG IO
- 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
- Phenothiazine, oxide
- SCHEMBL1155596
- CHEMBL823
- 5293 RP
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- CPZ-SO
- 016U10PN9N
- Sulfoxide of chlorpromazine
- 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
- 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
- BA-2835
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
- 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
- 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
- 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
- NSC170990
- 5-Oxychlorpromazine
- 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
- Q27216080
- BRN 0307255
- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
- NSC-170990
- DTXSID40871817
- 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
- 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
- 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
- EN300-262069
- UNII-016U10PN9N
- NS00001061
- 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- NP 956
- BDBM50408507
- CHEBI:125461
- 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
- Chlorpromazine sulfoxide hydrochloride
- OPROMAZINE [MI]
- CPZ-O
- 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
- Chlorpromazine EP Impurity A
- 4-27-00-01312 (Beilstein Handbook Reference)
-
- MDL: MFCD01706964
- Piscine à noyau: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
- La clé Inchi: QEPPAOXKZOTMPM-UHFFFAOYSA-N
- Sourire: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2
Propriétés calculées
- Qualité précise: 334.09100
- Masse isotopique unique: 334.090662
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 406
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 42.8
Propriétés expérimentales
- Dense: 1.35
- Point de fusion: 115°
- Point d'ébullition: 502.6°Cat760mmHg
- Point d'éclair: 257.8°C
- Indice de réfraction: 1.687
- Le PSA: 42.76000
- Le LogP: 4.84060
Chlorpromazine Sulfoxide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
- Instructions de sécurité: H303+H313+H333
- Toxicité:LD50 s.c. in mice: 102 mg/kg (Minami, Yoshimoto)
- Conditions de stockage:Store at recommended temperature
Chlorpromazine Sulfoxide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262069-0.25g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.25g |
$627.0 | 2024-06-18 | |
TRC | C424755-250mg |
Chlorpromazine Sulfoxide |
969-99-3 | 250mg |
$ 1478.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000507 |
Chlorpromazine Sulfoxide |
969-99-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
eNovation Chemicals LLC | Y1241080-100mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 100mg |
$615 | 2024-06-06 | |
Enamine | EN300-262069-1.0g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 1.0g |
$681.0 | 2024-06-18 | |
Enamine | EN300-262069-0.1g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.1g |
$600.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1241080-10mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 10mg |
$330 | 2025-02-26 | |
1PlusChem | 1P01C5HV-25mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 25mg |
$188.00 | 2024-04-19 | |
1PlusChem | 1P01C5HV-100mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 100mg |
$410.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1241080-25mg |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 25mg |
$540 | 2025-02-26 |
Chlorpromazine Sulfoxide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Référence
Méthode de production 2
Méthode de production 3
Conditions de réaction
Référence
- Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristicsPharmaceutica Acta Helvetiae, 1978, 53(8), 248-52,
Méthode de production 4
Conditions de réaction
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Référence
- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7,
Méthode de production 5
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behaviorHeterocycles, 2022, 104(4), 689-706,
Méthode de production 6
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Référence
- Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolitesMedChemComm, 2014, 5(4), 502-506,
Méthode de production 7
Méthode de production 8
Méthode de production 9
Méthode de production 10
Conditions de réaction
Référence
- Preparative Microfluidic Electrosynthesis of Drug MetabolitesACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ; 48 h, rt
Référence
- Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid MediumChemistrySelect, 2021, 6(33), 8472-8479,
Méthode de production 12
Méthode de production 13
Conditions de réaction
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Référence
- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Méthode de production 14
Conditions de réaction
Référence
- Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular dockingJournal of Photochemistry and Photobiology, 2020, (2020),,
Méthode de production 15
Conditions de réaction
Référence
- Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological materialFarmatsiya (Moscow, 1987, 36(5), 34-40,
Méthode de production 16
Conditions de réaction
1.1 Reagents: L-Ascorbic acid , Acetic acid , Sodium acetate , Trisodium EDTA , Manganese diacetate , Oxygen , Ferrous sulfate heptahydrate Solvents: Water ; 2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
Référence
- Synthesis of potential drug metabolites by a modified Udenfriend reactionTetrahedron Letters, 2011, 52(7), 749-752,
Méthode de production 17
Méthode de production 18
Conditions de réaction
1.1 Reagents: Peroxyadipic acid Solvents: Water ; 15 min, rt
Référence
- A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric methodZhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43,
Méthode de production 19
Conditions de réaction
Référence
- Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazinesBiochemical Pharmacology, 2010, 80(8), 1252-1259,
Méthode de production 20
Conditions de réaction
Référence
- Studies on the effect of chlorpromazine and its derivatives on locomotor activity in miceTaiwan Yaoxue Zazhi, 1983, 35(2), 190-7,
Chlorpromazine Sulfoxide Raw materials
Chlorpromazine Sulfoxide Preparation Products
Chlorpromazine Sulfoxide Littérature connexe
-
Yu-Dong Shen,Ben Xiao,Zhen-Lin Xu,Hong-Tao Lei,Hong Wang,Jin-Yi Yang,Yuan-Ming Sun Anal. Methods 2011 3 2797
-
Elizabeth M. Kigondu,Mathew Njoroge,Kawaljit Singh,Nicholas Njuguna,Digby F. Warner,Kelly Chibale Med. Chem. Commun. 2014 5 502
-
Malcolm R. Smyth,W. Franklin Smyth Analyst 1978 103 529
-
Andrew Mounsey,David Strachan,Frederick J. Rowell,Vibeke Rowell,John D. Tyson Analyst 1996 121 955
-
W. Franklin Smyth,M. R. Smyth,A. A. Cernik,I. E. Davidson,R. R. Rowe,B. Z. Chowdhry Proc. Anal. Div. Chem. Soc. 1976 13 223
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